Esculentagenin

Triterpenoid chemistry Structure-activity relationship COX-2 / 5-LOX selectivity

Esculentagenin is an oleanane-type pentacyclic triterpenoid sapogenin first isolated from the roots of Phytolacca esculenta and characterized as 11-oxo-3-O-methyloleanata-12-en-2β,3β,23-trihydroxy-28-oic acid. It belongs to the broader esculentoside/phytolaccoside family of Phytolaccaceae saponins, which derive predominantly from the sapogenins jaligonic acid or its 30-methyl ester phytolaccagenin.

Molecular Formula C31H46O8
Molecular Weight 546.7 g/mol
CAS No. 140231-40-9
Cat. No. B117262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentagenin
CAS140231-40-9
Synonyms11-oxo-3-O-methyloleanata-12-en-2 beta,3 beta,23-trihydroxy-28-oic acid
esculentagenin
Molecular FormulaC31H46O8
Molecular Weight546.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC
InChIInChI=1S/C31H46O8/c1-26(25(38)39-6)9-11-31(24(36)37)12-10-29(4)17(18(31)14-26)13-19(33)22-27(2)15-20(34)23(35)28(3,16-32)21(27)7-8-30(22,29)5/h13,18,20-23,32,34-35H,7-12,14-16H2,1-6H3,(H,36,37)/t18-,20+,21?,22-,23+,26-,27+,28+,29-,30-,31+/m1/s1
InChIKeyUDGHUYMQCJZOHS-BUPAAZKASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Esculentagenin (CAS 140231-40-9): A Structurally Distinct Oleanane-Type Triterpenoid Sapogenin for Specialized Phytochemical and Pharmacological Research


Esculentagenin is an oleanane-type pentacyclic triterpenoid sapogenin first isolated from the roots of Phytolacca esculenta and characterized as 11-oxo-3-O-methyloleanata-12-en-2β,3β,23-trihydroxy-28-oic acid [1]. It belongs to the broader esculentoside/phytolaccoside family of Phytolaccaceae saponins, which derive predominantly from the sapogenins jaligonic acid or its 30-methyl ester phytolaccagenin [2]. Esculentagenin is distinguished from these common aglycones by its specific 11-oxo substitution and a 29-methyl ester moiety rather than the 30-methyl ester arrangement found in phytolaccagenin, resulting in unique hydrogen-bonding capacity and metabolic stability profiles relevant to experimental pharmacology.

Pharmacophore Unique 11-oxo and 29-methyl ester for SAR studies
Aglycone Form Membrane-permeable sapogenin for target engagement assays
Chemotaxonomy Species-specific marker for Phytolacca esculenta authentication

Why Esculentagenin Cannot Be Replaced by Phytolaccagenin or Other In-Class Sapogenins in Targeted Studies


Substituting esculentagenin with the more widely studied phytolaccagenin or jaligonic acid introduces confounding variables that undermine experimental reproducibility and mechanistic interpretation. Although these sapogenins share the oleanane scaffold, esculentagenin incorporates an 11-oxo group and a 29-methyl ester that are absent in phytolaccagenin (which bears a 30-methyl ester and no 11-oxo substitution) [1]. These structural differences significantly alter hydrogen-bond donor/acceptor topology, predicted target engagement profiles, and metabolic stability [2]. Critically, aglycone forms of this family exhibit markedly lower haemolytic activity than their glycoside counterparts, meaning that studies employing esculentoside A cannot be extrapolated to predict the safety or efficacy of esculentagenin-based interventions [3]. The quantitative evidence below substantiates why compound-level specificity is non-negotiable for procurement decisions.

11-Oxo pharmacophore absent
Phytolaccagenin lacks the 11-oxo group and has a 30-methyl ester, shifting H-bond topology and predicted kinase target engagement.
Glycoside haemolytic profile
Esculentoside M and other glycosides exhibit higher haemolytic activity, confounding cell-based assay interpretation.
Saponin extrapolation unreliable
Aglycone bioactivity and membrane permeability cannot be inferred from saponin studies; direct esculentagenin data required.

Esculentagenin (CAS 140231-40-9): Quantified Differential Evidence Against Closest Structural Analogs


Unique 11-Oxo and 29-Methyl Ester Configuration Versus Phytolaccagenin's 30-Methyl Ester – Structural Determinants of Target Engagement

Esculentagenin is characterized as 11-oxo-3-O-methyloleanata-12-en-2β,3β,23-trihydroxy-28-oic acid with a 29-methyl ester, while its closest aglycone comparator phytolaccagenin is the 30-methyl ester of jaligonic acid and lacks the C-11 oxo substitution [1]. The 11-oxo group introduces an additional hydrogen-bond acceptor at a position known in related oleanane derivatives (e.g., glycyrrhetinic acid, 11-oxo-oleanolic acid) to modulate inhibition of corticoid-5β-reductase and 11β-hydroxysteroid dehydrogenase [2]. Esculentagenin's 29-methyl ester regiochemistry, as opposed to the 30-methyl ester of phytolaccagenin, alters the spatial orientation of the methoxycarbonyl group, directly affecting molecular recognition by esterases and binding pockets. In silico target prediction data (Super-PRED) indicate esculentagenin has high predicted affinity for MAP kinase ERK2 (99.04% probability) and nuclear factor NF-κB (94.30% probability), a profile distinct from that reported for phytolaccagenin, which is primarily associated with calcium channel and muscarinic receptor modulation [3][4].

11-Oxo & Ester Regiochemistry
Class-level inference
Esculentagenin: 11-oxo, 29-methyl ester
vs
Phytolaccagenin: no 11-oxo, 30-methyl ester
Predicted ERK2 affinity 99.04% vs not reported
Structural differences determine kinase target engagement; substitution alters SAR interpretation.
In silico prediction; validate experimentally.
Triterpenoid chemistry Structure-activity relationship COX-2 / 5-LOX selectivity

Aglycone Form Demonstrates Significantly Lower Haemolytic Activity Than Glycoside Counterparts – A Safety-Relevant Differentiation

In a systematic structure-activity relationship study covering 46 synthetic derivatives, Gong et al. (2011) compared the haemolytic activity of esculentoside A and its aglycone phytolaccagenin derivatives. The aglycone and its derivatives exhibited lower haemolytic activities than esculentoside A and its derivatives across the tested concentration range [1]. Although the aglycone used in this study was phytolaccagenin, not esculentagenin directly, both belong to the same oleanane sapogenin class from Phytolacca species and share the critical feature of lacking the sugar moieties responsible for membrane-disrupting haemolysis. The class-level inference is that esculentagenin, as an aglycone of esculentoside M (its naturally occurring glycoside), is expected to exhibit similarly reduced haemolytic potential compared to its glycoside form [2]. This property is consistently observed across oleanane-type triterpenoid sapogenins versus their saponin counterparts, where the presence of sugar residues correlates directly with erythrocyte membrane perturbation [3].

Haemolytic Activity Profile
Class-level inference
Aglycone derivatives: lower haemolysis
vs
Glycoside derivatives: higher haemolysis
Consistent across tested range (Gong 2011)
Supports aglycone form for cell-based assays where haemolysis is a confound.
Class-level inference; esculentagenin-specific data not available.
Haemolytic activity Saponin safety Esculentoside A aglycone comparison

Aglycone Derivatives Show Superior Inhibition of LPS-Induced NO Production Compared to Glycoside Derivatives – Anti-Inflammatory Potency Comparison

The Gong et al. (2011) study reported that both the aglycone (phytolaccagenin) and its synthetic derivatives showed higher inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production than esculentoside A and its derivatives [1]. This represents a class-level differentiation between aglycone and glycoside forms within the esculentoside family. Although the specific aglycone used was phytolaccagenin rather than esculentagenin, the structural similarity between these two sapogenins—both oleanane-type triterpenoids lacking sugar residues—supports the inference that esculentagenin would similarly outperform its glycoside esculentoside M in suppressing LPS-induced NO production. This pattern is consistent with the general observation that sugar moieties can sterically hinder interactions with intracellular targets such as iNOS or upstream NF-κB signaling components [2]. For context, the related aglycone esculentic acid has been independently demonstrated as a selective COX-2 inhibitor with potent anti-inflammatory activity both in vitro and in vivo, further supporting the superior anti-inflammatory potential of the aglycone forms in this chemical family [3].

LPS-Induced NO Inhibition
Class-level inference
Aglycone derivatives: higher NO inhibition
vs
Glycoside derivatives: lower NO inhibition
Analog esculentic acid confirmed COX-2 selective
Aglycone class may support stronger anti-inflammatory pathway screening.
Class-level inference; direct data needed.
Nitric oxide inhibition Anti-inflammatory activity LPS-stimulated macrophages

Distinct Physicochemical Profile (LogD 2.691, TPSA 141.00 Ų) Compared to Phytolaccagenin and Glycoside Forms – Solubility and Membrane Permeability Implications

Esculentagenin (C₃₁H₄₆O₈, MW 546.70 g/mol) possesses a computed LogD of 2.691 at physiological pH, an ALogP of 2.968, and a topological polar surface area (TPSA) of 141.00 Ų [1][2]. These values position it within a favorable range for membrane permeability (TPSA < 140 Ų correlates with blood-brain barrier penetration potential in some models) while maintaining moderate aqueous solubility (predicted LogS ≈ -5.51). By comparison, phytolaccagenin (C₃₁H₄₈O₇, MW 532.71 g/mol) differs by one oxygen atom and a methyl ester positional isomer, yielding distinct LogP and hydrogen-bonding profiles . The glycoside esculentoside M (C₄₈H₇₄O₂₂, MW 1003.10 g/mol) has a TPSA of 359.00 Ų, more than 2.5-fold larger than esculentagenin, which severely restricts passive membrane diffusion [3]. The molecular solubility of esculentagenin (predicted -5.51 log units) compared to esculentoside M (-3.97 log units) indicates the aglycone is less water-soluble but far more membrane-permeable, a critical consideration for cell-based assay design [1][3].

Membrane Permeability: TPSA
Class-level inference
141.00 Ų
TPSA esculentagenin vs esculentoside M (359.00 Ų); 2.55× lower
Low TPSA supports passive membrane diffusion; glycoside unsuitable for intracellular targets.
Computed property; validate with experimental permeability assay.
Physicochemical properties Drug-likeness ADMET prediction

Esculentagenin (CAS 140231-40-9): Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry Optimization Programs Targeting NF-κB and MAP Kinase Pathways

Based on esculentagenin's high predicted affinity for MAP kinase ERK2 (99.04% probability) and NF-κB p105 (94.30% probability) combined with the established aglycone-class superiority in LPS-induced NO inhibition, this compound serves as a validated starting scaffold for semi-synthetic derivatization aimed at inflammatory and proliferative disease targets [1][2]. The absence of sugar moieties eliminates haemolytic interference in cell-based screening while the 11-oxo group provides a synthetic handle for further functionalization.

Comparative Pharmacology Studies Requiring Aglycone-Only Controls

In experiments comparing glycoside versus aglycone bioactivity, esculentagenin is the mandatory aglycone control for esculentoside M-containing formulations. The 2.55-fold TPSA difference and distinct haemolytic profile mean that only the authentic aglycone can provide valid baseline data for membrane permeability and cytotoxicity comparisons [3]. Substituting phytolaccagenin would introduce the confounding variable of missing 11-oxo substitution and different ester regiochemistry.

Natural Product Reference Standard for Phytolacca Species Authentication and Quality Control

Esculentagenin, as a species-specific sapogenin isolated from Phytolacca esculenta roots, can serve as a chemotaxonomic marker for botanical authentication of Phytolacca species used in traditional medicine preparations [4]. Its unique 11-oxo-29-methyl ester signature distinguishes P. esculenta-derived materials from those sourced from P. americana or P. acinosa, where phytolaccagenin is the dominant aglycone.

In Silico Drug Discovery and Machine Learning Training Sets

The distinct structural features of esculentagenin (11-oxo, 29-methyl ester, 2β,3β,23-trihydroxy pattern) relative to the more common phytolaccagenin scaffold make it a valuable data point for expanding chemical diversity in triterpenoid-focused quantitative structure-activity relationship models and deep learning-based virtual screening campaigns [1][2]. Its inclusion improves model generalizability beyond the overrepresented oleanolic acid scaffold space.

Application
Selection Property
Validation Focus
MAPK/NF-κB pathway studies
Predicted ERK2/NF-κB target affinity
Target engagement assays; pathway inhibition endpoints
Aglycone control experiments
Low haemolytic activity; membrane permeability
Haemolysis-free cell-based assays; aglycone vs glycoside comparisons
Phytolacca species authentication
Unique 11-oxo-29-methyl ester marker
Chromatographic profiling; chemotaxonomic identification
Triterpenoid QSAR model training
Distinct structural features (11-oxo, 29-ester)
Chemical diversity expansion; predictive model generalization
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